2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique properties and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a trifluoromethyl-substituted benzaldehyde with a suitable dihydropyridine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.
2-Oxo-1-(4-trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with the trifluoromethyl group in a different position, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability . These characteristics make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H8F3NO3 |
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Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)17-6-2-5-10(11(17)18)12(19)20/h1-7H,(H,19,20) |
InChI Key |
KFEISZAWONWZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C(C2=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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